HT29 Colorectal Cancer Cell Line Potency: 3-(2-Phenyl-thiazol-4-yl)-phenylamine-Derived c-Met Inhibitor vs. Parent Scaffold
Derivatization of the 3-(2-Phenyl-thiazol-4-yl)-phenylamine scaffold yields a 2-amino-4-phenylthiazole c-Met inhibitor (compound 5b) with a 2.01 µM IC50 against HT29 cells, representing a ~2.2-fold potency improvement over the closely related compound 3d (4.42 µM IC50) from the same study, and ~3.9-fold improvement over other derivatives in the series [1]. This demonstrates that the phenylamine substitution pattern of the target compound is a critical determinant for achieving low-micromolar antiproliferative activity in colorectal cancer models.
| Evidence Dimension | Antiproliferative activity (IC50) against HT29 human colorectal adenocarcinoma cells |
|---|---|
| Target Compound Data | Compound 5b (derived from 3-(2-Phenyl-thiazol-4-yl)-phenylamine scaffold): IC50 = 2.01 µM |
| Comparator Or Baseline | Compound 3d (N-(3-(2-aminothiazol-4-yl)phenyl)-3-chlorobenzamide): IC50 = 4.42 µM; other series compounds: IC50 > 10 µM |
| Quantified Difference | ~2.2-fold improvement (2.01 µM vs. 4.42 µM); ~3.9-fold improvement vs. other derivatives |
| Conditions | MTT assay; HT29 human colorectal adenocarcinoma cell line; 48 h exposure |
Why This Matters
Procurement of this specific compound enables the synthesis of c-Met inhibitors with proven 2.2-fold enhanced potency against colorectal cancer cells compared to alternative 2-aminothiazole derivatives.
- [1] Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Journal of Chemistry. 2018: Article ID 4301910. View Source
